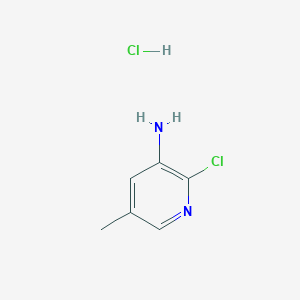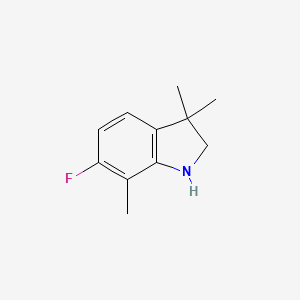
Thiazolidine, 5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,3-thiazolidine is a heterocyclic organic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1,3-thiazolidine typically involves the reaction of 1,2-aminothiols with aldehydes. This reaction is known for its efficiency and stability under physiological conditions, making it a popular choice for bioconjugation strategies . The reaction can be catalyzed by Lewis acids such as BF3·OEt2, which enhances the yield and enantiospecificity of the product .
Industrial Production Methods: Industrial production of 5-methyl-1,3-thiazolidine often employs green chemistry principles to improve selectivity, purity, and product yield. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used to achieve these goals .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1,3-thiazolidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thiazolidine ring into more reactive intermediates.
Reduction: Reduction reactions can be used to modify the functional groups attached to the thiazolidine ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiazolidine derivatives .
Scientific Research Applications
5-Methyl-1,3-thiazolidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-methyl-1,3-thiazolidine involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form covalent bonds with biomolecules, altering their structure and function. This reactivity underlies its potential as a therapeutic agent, particularly in targeting enzymes and receptors involved in disease processes .
Comparison with Similar Compounds
Thiazolidine: A parent compound with a similar five-membered ring structure containing sulfur and nitrogen.
Thiazolidinedione: A derivative known for its antidiabetic properties.
Oxazolidine: A sulfur analog with an oxygen atom replacing the sulfur in the ring.
Uniqueness: The presence of a methyl group at the 5-position increases its stability and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
33174-80-0 |
|---|---|
Molecular Formula |
C4H9NS |
Molecular Weight |
103.19 g/mol |
IUPAC Name |
5-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C4H9NS/c1-4-2-5-3-6-4/h4-5H,2-3H2,1H3 |
InChI Key |
WPSFOSFHXXIFDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B13298778.png)
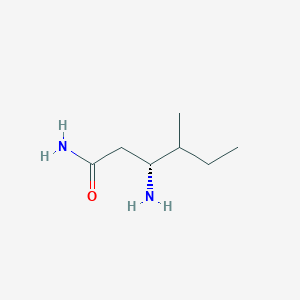
![4-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13298792.png)
![N,N-Dimethyl-2-[(3-methylpentan-2-yl)amino]acetamide](/img/structure/B13298794.png)

![4-Bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13298803.png)
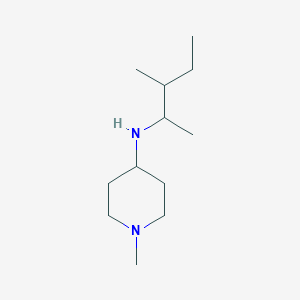
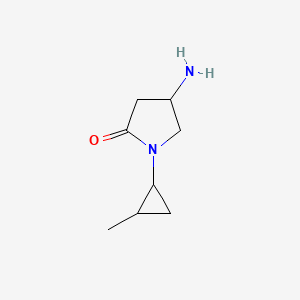
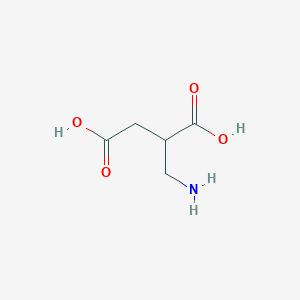
![5-[(Benzyloxy)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13298830.png)
